Substance P is an undecapeptide, a member of the tachykinin family of neuropeptides, acting as a neurotransmitter and neuromodulator. [] It is widely distributed in the central and peripheral nervous systems, as well as in non-neuronal tissues. []
Source:
Substance P is primarily found in sensory neurons, specifically those with unmyelinated fibers (C-fibers). [] It is also localized in nerve terminals in human skin. []
Classification:
Substance P is classified as a tachykinin due to its rapid action on smooth muscles. []
Role in Scientific Research:
Pain Perception: Early research identified Substance P as a potential "pain transmitter". [] It is released in the spinal cord upon stimulation of nociceptive afferents. []
Inflammation: Substance P is a potent vasodilator, implicated in neurogenic inflammation. [, , , , ]
Gastrointestinal Function: Substance P affects gastrointestinal motility and secretion. [, , , ]
Immune Responses: Substance P interacts with immune cells, influencing immune responses. [, ]
Other Physiological Processes: Substance P is involved in various other physiological processes, including cardiovascular regulation, respiratory function, and wound healing. [, , , , , , , ]
Mechanism of Action
Substance P exerts its effects primarily through binding to the neurokinin 1 (NK1) receptor, a G protein-coupled receptor. [, ] This interaction triggers various intracellular signaling cascades, leading to a diverse range of physiological effects.
Vasodilation: Substance P induces vasodilation partially through nitric oxide (NO) release. [, ]
Neurogenic Inflammation: Substance P contributes to neurogenic inflammation by increasing vascular permeability. [, ]
Gastrointestinal Stimulation: Substance P stimulates gastrointestinal motility and secretion by interacting with enteric neurons. []
Immune Modulation: Substance P interacts with immune cells, influencing their activation and cytokine production. []
Applications
Pain Research: Substance P and its receptor, NK1, are investigated as potential targets for pain management, particularly in conditions involving hyperalgesia. [, ]
Inflammation Research: Substance P is studied for its role in inflammatory processes, including neurogenic inflammation, and as a potential target for anti-inflammatory therapies. [, ]
Gastrointestinal Research: Substance P is investigated for its role in gastrointestinal function and its potential as a therapeutic target for gastrointestinal disorders. [, , ]
Immunology Research: Substance P's interactions with immune cells are studied to understand its role in immune responses and its potential use in immunomodulatory therapies. [, ]
Wound Healing Research: Substance P's ability to promote wound healing and nerve regeneration is being investigated for potential therapeutic applications. []
Cardiovascular Research: Substance P's role in regulating blood flow and blood pressure is being studied to understand its potential involvement in cardiovascular diseases. [, ]
Respiratory Research: Substance P's presence in the respiratory tract and its ability to affect airway smooth muscle contraction is studied in the context of respiratory diseases. []
Neuroscience Research: Substance P's widespread presence in the nervous system and its role in neuronal communication and signaling are investigated to understand its contributions to various neurological processes. [, , , ]
Real-World Examples:
Substance P analogs are being explored for their potential in treating chemotherapy-induced nausea and vomiting. []
Substance P is a potential target in managing chronic pain conditions like fibromyalgia. []
Substance P's role in wound healing is being investigated for potential applications in treating diabetic ulcers. []
Future Directions
Development of More Effective NK1 Receptor Antagonists: Despite promising preclinical results, currently available NK1 receptor antagonists have shown limited efficacy in clinical trials. [] Further research is needed to develop more effective and targeted NK1 receptor antagonists.
Understanding Substance P's Role in Specific Disease States: Further research is needed to fully elucidate Substance P's involvement in various diseases, including chronic pain conditions, inflammatory bowel disease, asthma, and neurodegenerative disorders. [, , , ]
Exploring Therapeutic Applications of Substance P Analogs: Substance P analogs might offer therapeutic potential in various conditions. [, ] Research focusing on targeted delivery and minimizing potential side effects is essential.
Investigating the Interplay Between Substance P and Other Signaling Molecules: Understanding Substance P's interaction with other neurotransmitters, neuropeptides, and inflammatory mediators will provide a more comprehensive understanding of its role in health and disease. [, , ]
Related Compounds
Physalaemin
Relevance: Structurally, physalaemin shares a similar C-terminal amino acid sequence with substance P, which is essential for binding to tachykinin receptors, particularly the NK1 receptor []. This structural similarity results in physalaemin acting as a potent agonist at NK1 receptors, although it is less potent than substance P [].
Eledoisin
Relevance: Eledoisin shares the common C-terminal amino acid sequence with substance P, which is crucial for tachykinin receptor activation []. While eledoisin can activate NK1 receptors, it displays a lower potency compared to substance P [].
Kassinin
Relevance: Kassinin shares the conserved C-terminal amino acid sequence with substance P, crucial for interaction with tachykinin receptors []. While it can bind and activate NK1 receptors, it exhibits weaker binding affinity and potency compared to substance P [].
[D-Pro2, D-Trp7,9]Substance P
Relevance: This compound directly opposes the actions of substance P by blocking its binding site on the NK1 receptor. This antagonistic effect has been demonstrated in various experimental models, including inflammatory responses in the rabbit eye [].
GR73632
Relevance: This compound demonstrates the importance of the NK1 receptor in mediating the biological effects of substance P, as GR73632 mimics the vasodilatory effects of substance P through its specific action on NK1 receptors [].
Senktide
Relevance: The limited vasodilatory effects of senktide in comparison to substance P suggest that NK3 receptors are not the primary mediators of substance P-induced vasodilation []. This highlights the selectivity of substance P for NK1 receptors.
GR64349
Relevance: Similar to senktide, the weak vasodilatory action of GR64349 compared to substance P indicates that NK2 receptors are not significantly involved in substance P-mediated vasodilation []. This further emphasizes the preference of substance P for NK1 receptor activation.
GR82334
Relevance: The ability of GR82334 to effectively block substance P-induced relaxation in a dose-dependent and competitive manner confirms the role of NK1 receptors in mediating the vasodilatory effects of substance P [].
CP-99,994
Relevance: CP-99,994 effectively inhibits the neurogenic plasma extravasation induced by substance P, supporting the role of NK1 receptors in mediating the inflammatory effects of substance P [].
CP-100,263
Relevance: The lack of effect of CP-100,263 on substance P-induced responses further strengthens the specificity of CP-99,994 and highlights the importance of stereoselectivity in NK1 receptor antagonism [, ].
Substance P (2-11)
Relevance: Substance P (2-11) shows significantly reduced potency compared to substance P in inhibiting carbamylcholine-stimulated sodium ion influx, indicating the importance of the intact N-terminal region for substance P activity [].
Relevance: These fragments exhibited progressively diminished activity compared to the full substance P peptide, highlighting the critical role of the intact C-terminal sequence for receptor binding and biological activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Delcasertib,a Novel δ-Protein Kinase C Inhibitor,is composed of a selective δ-protein kinase C (δPKC) inhibitor peptide conjugated reversibly to the cell-penetrating peptide via a disulfide bond.
Tat-NR2B9c (NA-1) is an peptide that inhibits PSD-95, thus disrupting binding to N-methyl-D-aspartate receptors (NMDARs) and neuronal nitric oxide synthases (nNOS) and reducing excitoxicity induced by cerebral ischemia.
XG-102, a TAT-coupled dextrogyre peptide inhibiting the c-Jun N-terminal kinase, was shown efficient in the treatment of experimental uveitis. Research show that XG-102 peptide has potential for treating intraocular inflammation.
Natamycin, also known as pimaricin, is an antifungal medication used to treat fungal infections around the eye.This includes infections of the eyelids, conjunctiva, and cornea.It is used as eyedrops.Natamycin is also used in the food industry as a preservative. It is in the macrolide and polyene families of medications.It results in fungal death by altering the cell membrane. Natamycin is a polyene amphoteric macrolide antibiotic with antifungal properties. Natamycin exerts its antifungal effects by binding to sterols in the fungal cell membrane thereby increasing membrane permeability. This leads to a leakage and loss of essential cellular constituents. Following ocular application, natamycin is retained in the conjunctival fornices and attains effective concentrations within the corneal stroma where it exerts its effect.
Uses of natamycin?
Natamycin is used to treat fungal infections, including Candida, Aspergillus, Cephalosporium, Fusarium, and Penicillium. It is applied topically as a cream, in eye drops, or (for oral infections) in a lozenge. Natamycin shows negligible absorption into the body when administered in these ways. When taken orally, little or none is absorbed from the gastrointestinal tract, making it inappropriate for systemic infections. Natamycin lozenges are also prescribed to treat yeast infections and oral thrush. Natamycin has been used for decades in the food industry as a hurdle to fungal outgrowth in dairy products and other foods. Potential advantages for the usage of natamycin might include the replacement of traditional chemical preservatives, a neutral flavor impact, and less dependence on pH for efficacy, as is common with chemical preservatives. It can be applied in a variety of ways: as an aqueous suspension (such as mixed into a brine) sprayed on the product or into which the product is dipped, or in powdered form (along with an anticaking agent such as cellulose) sprinkled on or mixed into the product. Natamycin is approved for various dairy applications in the United States. More specifically, natamycin is commonly used in products such as cream cheeses, cottage cheese, sour cream, yogurt, shredded cheeses, cheese slices, and packaged salad mixes. One of the reasons for food producers to use natamycin is to replace the artificial preservative sorbic acid.
history of natamycin
Natamycin occurs naturally in soil, as a result of natural biological bacterial fermentation. 65 years ago, in 1954, natamycin was discovered by DSM scientists in a soil sample from the state of Natal, South Africa, hence its name. The scientists observed that this antifungal agent blocks the growth of yeasts and molds by a unique mechanism that prevents nutrient uptake. Natamycin was discovered in 1955 and approved for medical use in the United States in 1978. It is on the World Health Organization's List of Essential Medicines.It is produced by fermentation of certain types of the bacterium Streptomyces.
Hygromycin B is an aminoglycosidic antibiotic which inhibits protein synthesis in bacteria, fungi and mammalian cells and is used to select prokaryotic and eukaryotic cells that have been transfected with the Hygromycin gene (hyg, hph, HMA, HM+). Destomysin is an amino cyclitol. Amorphous solid or tan powder. (NTP, 1992) Hygromycin b, also known as hygrovectine or antihelmycin, belongs to the class of organic compounds known as 2-deoxystreptamine aminoglycosides. These are aminoglycosides containing the 2-deoxystreptamine (1, 3-diaminocyclohexane-4, 5, 6-triol) core. Hygromycin b exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, hygromycin b is primarily located in the cytoplasm.
Translational inhibitor of protein synthesis. Highly potent activator of kinase cascades. Potently activates stress-activated protein kinases, p38, JNK MAP and other kinases. Anisomycin is a pyrrolidine antibiotic produced by S. griseolus that inhibits protein and DNA synthesis. It activates stress-activated protein kinase, MAP kinase, and other signal transduction pathways. At 30 mg/kg, anisomycin displays immunosuppressive activity superior to that of Cyclosporine A, blocking T cell proliferation in skin-transplanted mice. Through a caspase-8-dependent pathway, anisomycin acts as a potent and specific anoikis sensitizer of malignant epithelial cells resistant to apoptosis upon detachment from the ECM, preventing distal tumor formation in a mouse model of prostate cancer metastases. (-)-anisomycin is an antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system. It has a role as an antiparasitic agent, a DNA synthesis inhibitor, a protein synthesis inhibitor, an antineoplastic agent, an antimicrobial agent, a bacterial metabolite and an anticoronaviral agent. It is a monohydroxypyrrolidine and an organonitrogen heterocyclic antibiotic. Anisomycin (sometimes known as flagecidin), is an antibiotic retrieved from the bacteria Streptomyces griseolus. This drug acts to inhibit bacterial protein and DNA synthesis. An antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system.